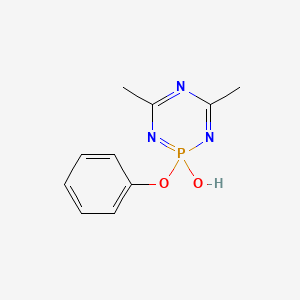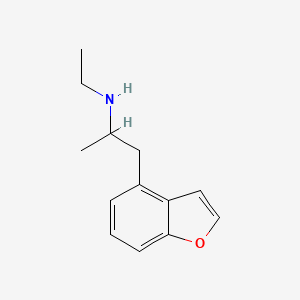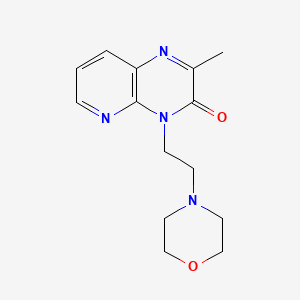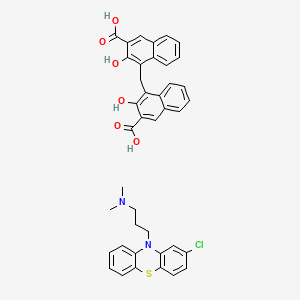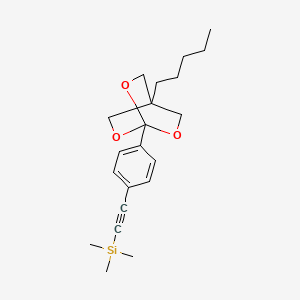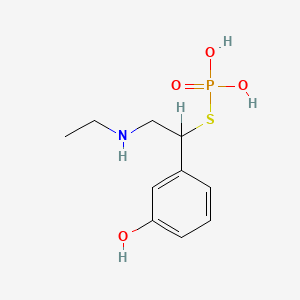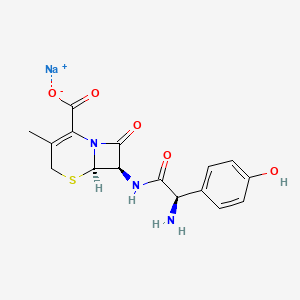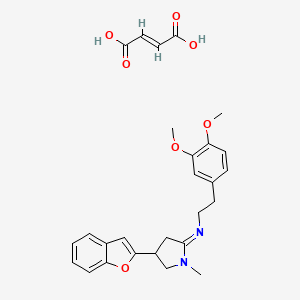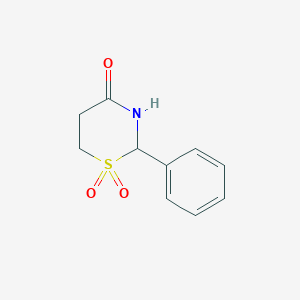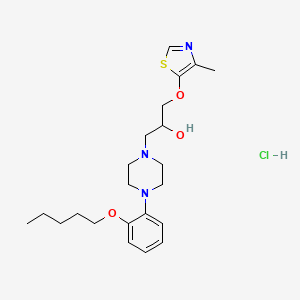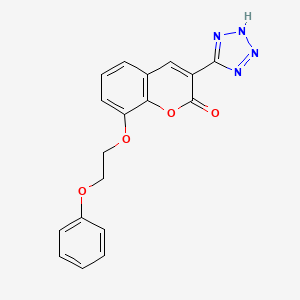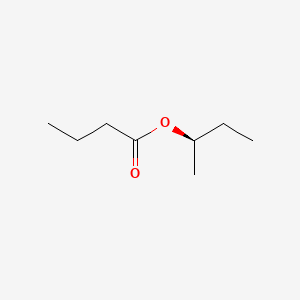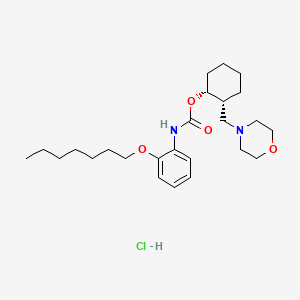
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a cyclohexyl group and a morpholinylmethyl group. The presence of the heptyloxyphenyl group adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the carbamic acid ester group. The cyclohexyl group is then attached, and finally, the morpholinylmethyl group is introduced. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)propyl ester
Uniqueness
What sets carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- apart from similar compounds is its specific combination of functional groups and stereochemistry
Properties
CAS No. |
130533-74-3 |
|---|---|
Molecular Formula |
C25H41ClN2O4 |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
[(1R,2R)-2-(morpholin-4-ylmethyl)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N2O4.ClH/c1-2-3-4-5-10-17-30-24-14-9-7-12-22(24)26-25(28)31-23-13-8-6-11-21(23)20-27-15-18-29-19-16-27;/h7,9,12,14,21,23H,2-6,8,10-11,13,15-20H2,1H3,(H,26,28);1H/t21-,23-;/m1./s1 |
InChI Key |
PUQQITASSINHSM-BLDCTAJRSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN3CCOCC3.Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


